1-[(azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride is a chemical compound that features a unique combination of azetidine and pyrazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride typically involves the formation of the azetidine ring followed by its attachment to the pyrazole moiety. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile, heated to around 60°C .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(Azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazole moiety to its corresponding hydropyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring, due to its ring strain.
Common Reagents and Conditions:
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: N-oxides of the azetidine ring.
Reduction: Hydropyrazole derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(Azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[(azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Azetidine Hydrochloride: Shares the azetidine ring but lacks the pyrazole moiety.
1-[(Azetidin-3-yl)methyl]-4-iodo-1H-pyrazole Hydrochloride: Similar structure with an iodine atom instead of a methyl group.
Uniqueness: 1-[(Azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride is unique due to its specific combination of azetidine and pyrazole rings, which imparts distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
1-(azetidin-3-ylmethyl)-4-methylpyrazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-7-2-10-11(5-7)6-8-3-9-4-8;/h2,5,8-9H,3-4,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUZMKDXMIBETI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.